molecular formula C13H9BrO4 B14372344 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate CAS No. 91270-28-9

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate

Cat. No.: B14372344
CAS No.: 91270-28-9
M. Wt: 309.11 g/mol
InChI Key: ZMHAIYSZGAZQMZ-UHFFFAOYSA-N
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Description

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is a chemical compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties . The structure of this compound includes a bromine atom, a dioxo group, and a propanoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification with propanoic acid. One common method involves the reaction of 1,4-naphthoquinone with bromine in the presence of a solvent like acetic acid to yield 3-bromo-1,4-naphthoquinone. This intermediate is then reacted with propanoic acid in the presence of a catalyst such as sulfuric acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinone derivatives, which can have different biological activities depending on the substituents introduced .

Scientific Research Applications

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate: Similar structure but with a chlorine atom instead of bromine.

    3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate: Contains a methyl group instead of bromine.

    3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate: Contains an amino group instead of bromine .

Uniqueness

The presence of the bromine atom in 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate enhances its reactivity and allows for unique substitution reactions that are not possible with other similar compounds. This makes it a valuable compound for synthetic chemistry and drug development .

Properties

CAS No.

91270-28-9

Molecular Formula

C13H9BrO4

Molecular Weight

309.11 g/mol

IUPAC Name

(3-bromo-1,4-dioxonaphthalen-2-yl) propanoate

InChI

InChI=1S/C13H9BrO4/c1-2-9(15)18-13-10(14)11(16)7-5-3-4-6-8(7)12(13)17/h3-6H,2H2,1H3

InChI Key

ZMHAIYSZGAZQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

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